molecular formula C13H12ClNO4S2 B2468646 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide CAS No. 1021079-41-3

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2468646
CAS RN: 1021079-41-3
M. Wt: 345.81
InChI Key: QUUBTIFFVBVCNE-UHFFFAOYSA-N
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Description

2-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. This compound is commonly referred to as "CES2 inhibitor" and is known to inhibit the activity of carboxylesterase 2 (CES2), an enzyme that plays a crucial role in the metabolism of various drugs.

Scientific Research Applications

Degradation and Environmental Impact

  • Alachlor Degradation in Soils : A study on alachlor, a chloroacetamide herbicide, explores its degradation in natural and sludge-amended soils, highlighting environmental fate and transformation products. The degradation followed first-order kinetics, with half-lives affected by soil type. The study provides insights into environmental persistence and potential ecological impacts of similar compounds (Rodríguez-Cruz & Lacorte, 2005).

Pharmacological Research

  • Cytotoxic Activity of Sulfonamide Derivatives : Research on novel sulfonamide derivatives, including structures analogous to the compound of interest, indicates potential anticancer activity. One compound exhibited significant potency against breast cancer cell lines, suggesting a line of investigation into anticancer properties of related acetamide compounds (Ghorab et al., 2015).

Synthesis and Chemical Properties

  • Synthesis of Triazole Analogues : A study on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide showcases a method for creating a diverse array of compounds with potential biological activities. This work underscores the versatility of sulfonyl acetamides in synthesizing pharmacologically relevant molecules (Virk et al., 2018).

Environmental Chemistry and Toxicology

  • Chloroacetamide Herbicides Metabolism : A comparative study of the metabolism of chloroacetamide herbicides in human and rat liver microsomes examines metabolic pathways and potential toxicological implications. Understanding the metabolism of these compounds can inform safety assessments and environmental impact studies (Coleman et al., 2000).

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-19-10-5-3-2-4-9(10)15-12(16)8-21(17,18)13-7-6-11(14)20-13/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUBTIFFVBVCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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